

Technical Support Center: YE6144 Solubility and Formulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YE6144

Cat. No.: B12410995

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and formulation of **YE6144**, a prototypical inhibitor of interferon regulatory factor 5 (IRF5).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of **YE6144**?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **YE6144**.^{[1][2][3]} Solubility in DMSO has been reported to be between 55 mg/mL and 125 mg/mL.^{[2][3]} To achieve complete dissolution, warming the solution to 60°C and using sonication is recommended.^{[1][3]}

Q2: How should I store the **YE6144** stock solution?

A2: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.^[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months.^[1] ^[4] For shorter-term storage, -20°C for up to 1 month is acceptable.^{[1][4]} Ensure the vials are sealed tightly to prevent moisture absorption.^{[1][4]}

Q3: Can I prepare an aqueous stock solution of **YE6144**?

A3: Direct dissolution of **YE6144** in aqueous buffers is not recommended due to its low aqueous solubility. For in vitro experiments requiring aqueous dilutions, it is best to first prepare

a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium.

Q4: What are the recommended working concentrations for in vitro experiments?

A4: For in vitro assays, **YE6144** has been shown to be effective at concentrations ranging from 1 μM to 10 μM for inhibiting IRF5 phosphorylation and type I interferon production in human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.^{[1][4]} The IC₅₀ for the inhibition of type I IFN production in human PBMCs is approximately 0.09 μM .^{[1][4][5]}

Q5: What is a suitable formulation for in vivo animal studies?

A5: Several vehicle formulations have been successfully used for in vivo administration of **YE6144**, achieving a concentration of at least 10 mg/mL.^{[1][4]} These typically involve a combination of solvents to ensure solubility and bioavailability. A common approach is to first dissolve **YE6144** in a small amount of DMSO and then dilute it with other excipients. For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.^[4]

Troubleshooting Guide

Issue 1: My **YE6144** powder is not dissolving in DMSO at room temperature.

- Solution: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.^{[1][3]} Ensure the vial is tightly capped to prevent solvent evaporation.

Issue 2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for an in vitro experiment.

- Solution: This may occur if the final concentration of DMSO in the aqueous medium is too low to maintain **YE6144** in solution. Try to keep the final DMSO concentration consistent across your experiments and ensure it is below a level that affects your cells (typically <0.5%). If precipitation persists, consider lowering the final concentration of **YE6144**.

Issue 3: The formulated in vivo solution appears cloudy or has visible particles.

- Solution: Ensure that each solvent is added sequentially and the solution is mixed thoroughly after each addition.^[2] If precipitation or phase separation occurs, heating and/or sonication

can be used to help dissolve the compound.[4] Always visually inspect the solution for clarity before administration.

Issue 4: I am seeing inconsistent results in my in vivo experiments.

- Solution: Inconsistent results can arise from improper formulation or administration. Always prepare the formulation fresh for each experiment.[4] Ensure the compound is fully dissolved and the solution is homogenous before administration. For subcutaneous injections, vary the injection site to avoid local irritation or accumulation of the compound.

Data Presentation

Table 1: Solubility of **YE6144**

Solvent	Concentration	Method	Reference
DMSO	55 mg/mL (122.78 mM)	Sonication is recommended.	[2]
DMSO	70 mg/mL (156.27 mM)	Ultrasonic and warming and heat to 60°C.	[1]
DMSO	125 mg/mL (279.06 mM)	Ultrasonic and warming and heat to 60°C.	[3]

Table 2: In Vivo Formulations for **YE6144**

Formulation Composition	Achieved Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 10 mg/mL (22.32 mM)	[1][2][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 10 mg/mL (22.32 mM)	[1][4]
10% DMSO, 90% Corn Oil	≥ 10 mg/mL (22.32 mM)	[1][4]
10% DMSO in PBS	Not specified, used for 40 mg/kg s.c. administration	[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **YE6144** Stock Solution in DMSO

- Weigh out the required amount of **YE6144** powder. For example, for 1 mL of a 10 mM solution, use 0.4479 mg of **YE6144** (Molecular Weight: 447.94).
- Add the appropriate volume of DMSO to the powder.
- If the compound does not dissolve completely at room temperature, gently warm the vial in a 60°C water bath for 5-10 minutes.
- Further aid dissolution by placing the vial in an ultrasonic bath for 10-15 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into single-use vials and store at -80°C.

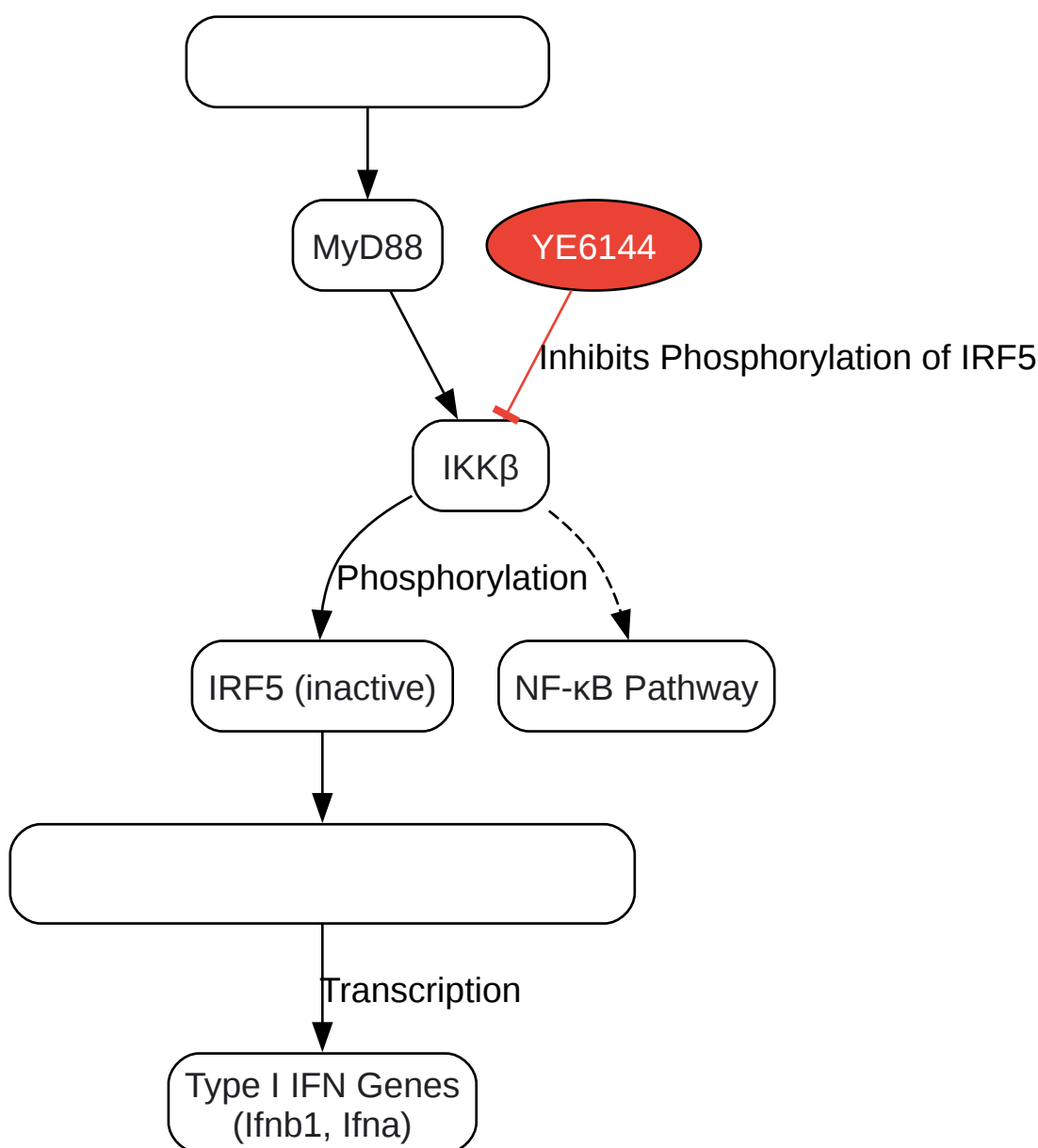
Protocol 2: Formulation for In Vivo Subcutaneous Administration (PEG300-based)

This protocol is based on a commonly cited formulation.[1][2][4]

- Prepare a high-concentration stock solution of **YE6144** in DMSO (e.g., 100 mg/mL).
- To prepare 1 mL of the final formulation, start with the required volume of the DMSO stock solution. For a final concentration of 10 mg/mL, this would be 100 µL.

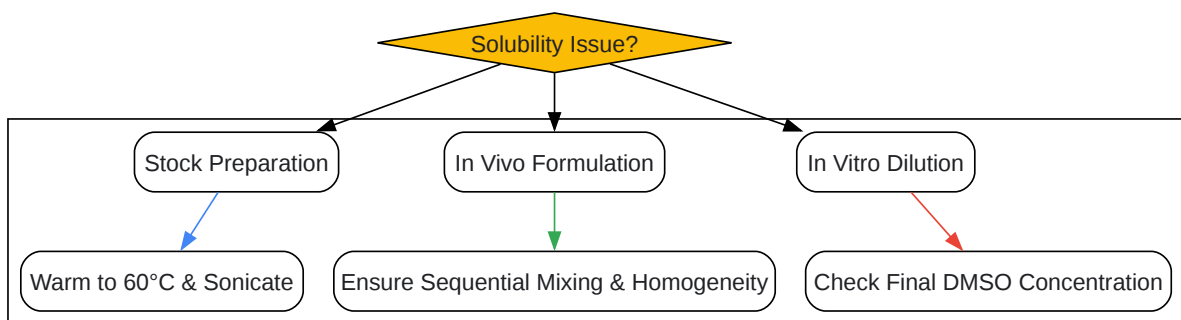
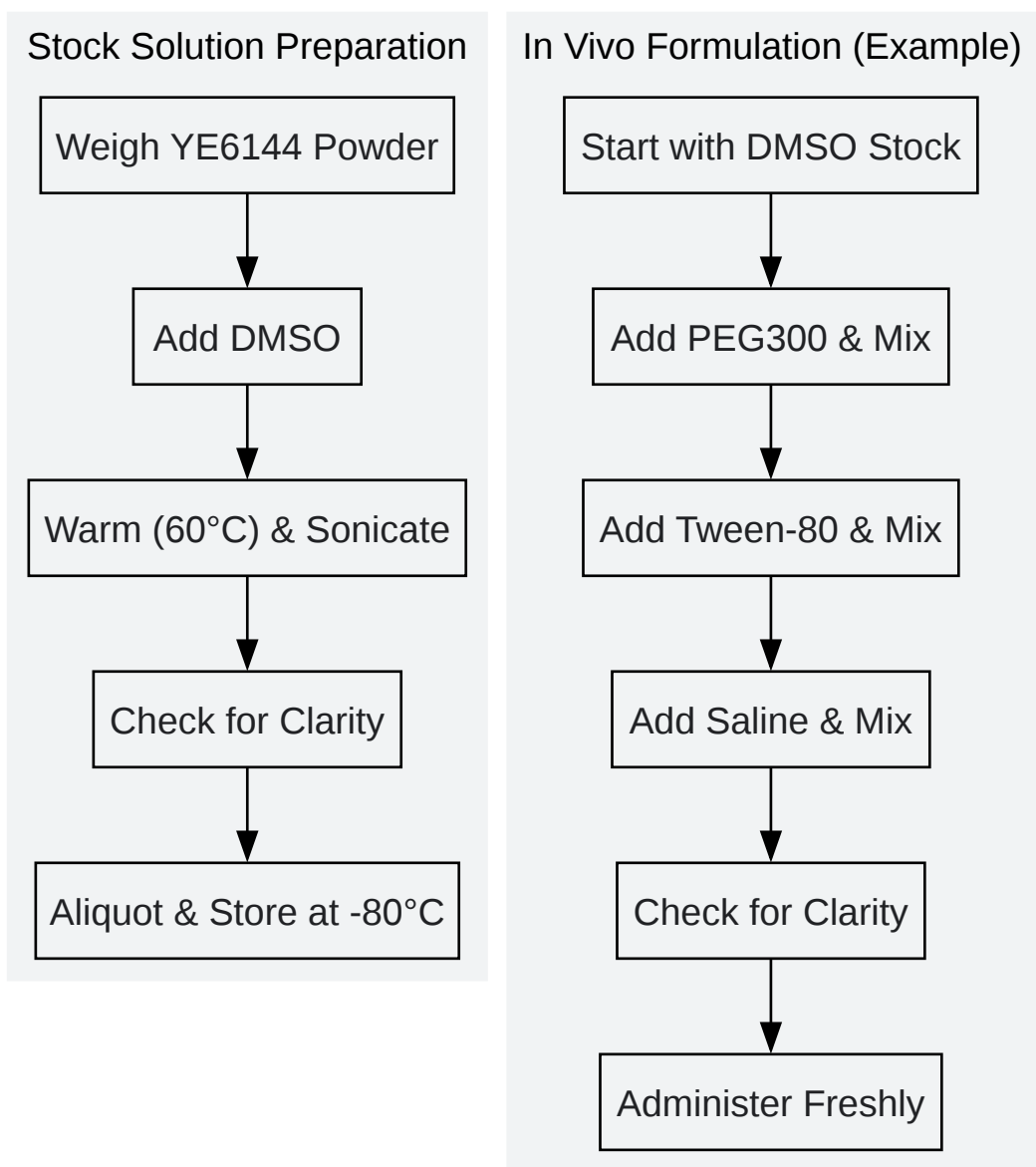
- Add 400 μ L of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 and mix again until a homogenous solution is formed.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly.
- The final solution should be clear. If any precipitation is observed, gentle warming and sonication may be used. Use the formulation on the same day it is prepared.

Visualizations



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Caption: Signaling pathway showing **YE6144** inhibition of IRF5 phosphorylation.



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- To cite this document: BenchChem. [Technical Support Center: YE6144 Solubility and Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410995#ye6144-solubility-and-formulation]

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